molecular formula C18H20N4O2S B5510449 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No. B5510449
M. Wt: 356.4 g/mol
InChI Key: JTEIDLXMKZEAKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves a multi-step process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is transformed into hydrazide, then subjected to reactions leading to the formation of the oxadiazole-thiol intermediate. This intermediate is further reacted with electrophiles derived from un/substituted anilines and 3-bromopropanoyl chloride to obtain the target compounds. The structural confirmation is achieved through spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the target compound, is confirmed through various spectroscopic methods. The presence of the oxadiazole and thiazole rings is verified, providing insight into the compound's molecular architecture and the potential for bioactivity based on these structural features.

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives typically focus on modifications of the oxadiazole and thiazole rings. These modifications can lead to a variety of biological activities, as evidenced by their ability to inhibit enzymes like urease. The reactivity of the compound is influenced by the presence of the heterocyclic rings, which can undergo further functionalization to enhance biological activity (Abbasi et al., 2020).

Scientific Research Applications

  • Antibacterial Activity : Tumosienė et al. (2012) synthesized a series of compounds, including derivatives of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide. They found that some of these compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Potential Therapeutic Agent : Küçükgüzel et al. (2013) synthesized derivatives of this compound and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. One of the derivatives was found to exhibit anti-inflammatory and analgesic activities and was non-toxic to tissues compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

  • Anticonvulsant Activity : Rajak et al. (2013) synthesized two novel series of compounds including this compound derivatives for anticonvulsant activity. The study showed that these compounds had promising anticonvulsant activities in various models (Rajak et al., 2013).

  • Anticancer Activity : Ravinaik et al. (2021) designed and synthesized derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines. The study found that most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

  • Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, closely related to this compound. These compounds were tested for their insecticidal activities against diamondback moth, with some compounds showing good insecticidal activities (Qi et al., 2014).

properties

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-5-4-6-14(9-12)18-20-16(24-21-18)10-22(3)17(23)8-7-15-13(2)19-11-25-15/h4-6,9,11H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEIDLXMKZEAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CCC3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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